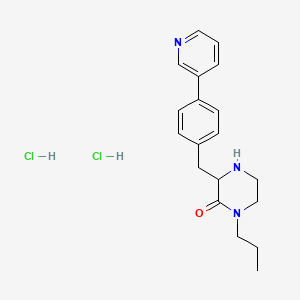
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride
Übersicht
Beschreibung
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, also known as PPBPD, is a small molecule that has been used in a variety of scientific research applications. PPBPD is a piperazine derivative that has been used in studies of enzyme inhibition, drug delivery, and other biochemical processes. It has also been used in various laboratory experiments due to its ability to act as a substrate for a variety of enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Synthesis and Cardiovascular Activities : The compound has been synthesized and evaluated for its cardiovascular activities, including electrocardiographic, antiarrhythmic, and antihypertensive effects. Its alpha-adrenolytic properties, suggested to contribute to these effects, depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Enantioselective Synthesis : The enantiomers of similar compounds have been synthesized using hydrolytic kinetic resolution. This method has been effective for the synthesis of aminoalcohols and has shown the potential for high enantiomeric purity (Kulig et al., 2007).
Pharmacological Evaluation : Research has shown that certain derivatives with the arylpiperazine structure display significant antiarrhythmic and hypotensive activities. These effects are potentially linked to the compounds' binding affinities for alpha1- and alpha2-adrenoceptors (Kulig et al., 2010).
Antimicrobial Activity
- Antimicrobial Studies : New pyridine derivatives, including those with a similar structure to 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, have been synthesized and shown to possess antibacterial and antifungal activities. The effectiveness of these compounds against various strains of bacteria and fungi highlights their potential in antimicrobial applications (Patel et al., 2011).
Potential in Anticonvulsant Therapy
- Anticonvulsant Activity : A series of pyrrolidine-2,5-dione derivatives, structurally related to the compound , have been synthesized and evaluated as potential anticonvulsant agents. These compounds have shown promising results in acute models of seizures, suggesting their potential utility in anticonvulsant therapy (Rybka et al., 2017).
Eigenschaften
IUPAC Name |
1-propyl-3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-2-11-22-12-10-21-18(19(22)23)13-15-5-7-16(8-6-15)17-4-3-9-20-14-17;;/h3-9,14,18,21H,2,10-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBVGLAOPPYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
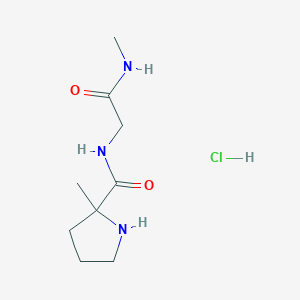

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)


![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
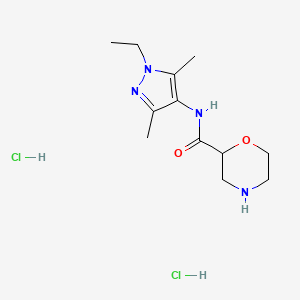
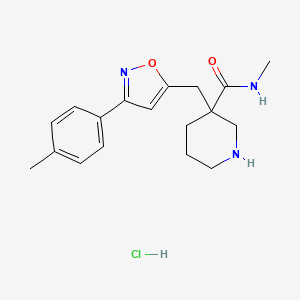
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
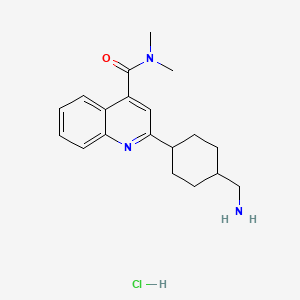
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
